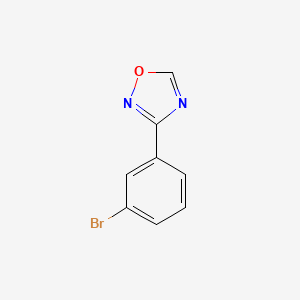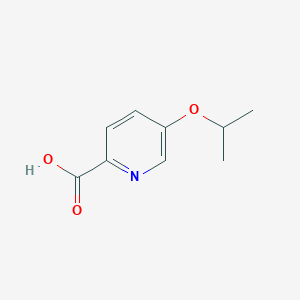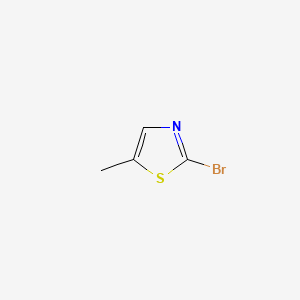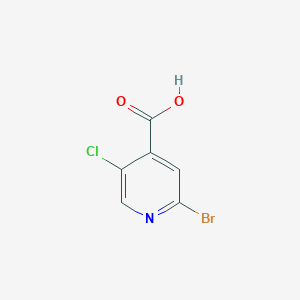
3-(3-Bromophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It may also include information about the class of compounds it belongs to and its relevance or uses in various fields .
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to elucidate the structure of the compound .Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This would include information about the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like its acidity or basicity, reactivity, etc .Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-7-acetoxycoumarin
- Application Summary : This compound is used as a starting material for the synthesis of more complex natural products. It bears two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .
- Methods of Application : The compound is synthesized using microwave-assisted reactions . The bromine at position 3 of the phenyl substituent can be altered by several different reactions, e.g., by Suzuki cross-coupling for C-C bond formation, via the Miyaura reaction for borylation, or through catalytic C-N cross-coupling, such as the Ullman reaction or Buchwald–Hartwig reaction .
- Results/Outcomes : The synthesis of this compound provides an efficient route to a diverse chemical space of natural products .
1-(3′-bromophenyl)-heliamine
- Application Summary : This compound, a synthetic tetrahydroisoquinoline, is an anti-arrhythmia agent .
- Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify this compound in rat plasma .
- Results/Outcomes : The maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration. The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- Application Summary : This compound is synthesized by the amidation reaction and is used as an antibacterial drug .
- Methods of Application : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .
- Results/Outcomes : The compound has been studied for its antibacterial properties .
3′-bromophenyl acetylene
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOGUMIPSJIRBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620495 |
Source


|
| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1,2,4-oxadiazole | |
CAS RN |
1033202-12-8 |
Source


|
| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)



![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)






![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)
![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)